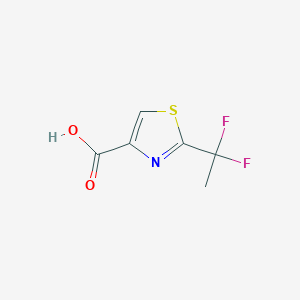
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method includes the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by nickel and involves the difluoroethylation of arylboronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nickel-catalyzed difluoroethylation reactions is a promising approach for large-scale synthesis due to its efficiency and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Shares the difluoroethyl group but differs in its overall structure and applications.
Uniqueness: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5F2NO2S |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11) |
InChI Key |
RPWYTHKJHWYICX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















